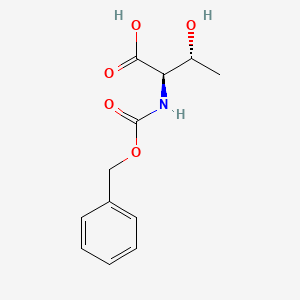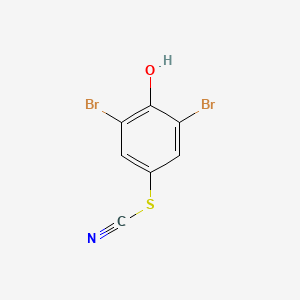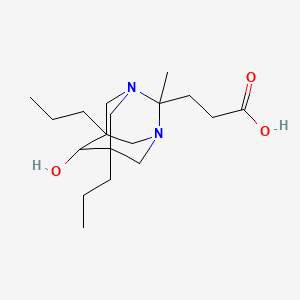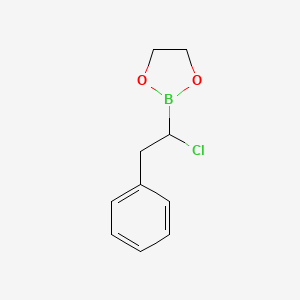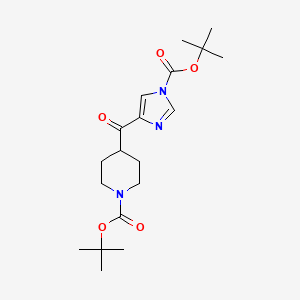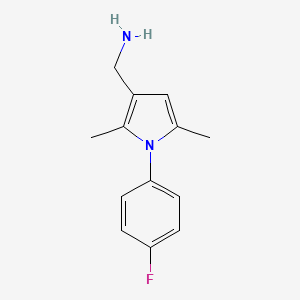
(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine: is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a fluorophenyl group attached to a pyrrole ring, which is further substituted with methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of 4-fluorobenzylamine with a suitable pyrrole derivative. One common method involves the use of a pyrroloiminoquinone derivative, which reacts with 4-fluorobenzylamine in methanol to generate the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activities. The compound can inhibit or activate these targets, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the pyrrole ring.
2,5-Dimethylpyrrole: Contains the pyrrole ring with methyl substitutions but lacks the fluorophenyl group.
Uniqueness: (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is unique due to the combination of the fluorophenyl group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H15FN2 |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine |
InChI |
InChI=1S/C13H15FN2/c1-9-7-11(8-15)10(2)16(9)13-5-3-12(14)4-6-13/h3-7H,8,15H2,1-2H3 |
Clé InChI |
KKENKFHPJRDRLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
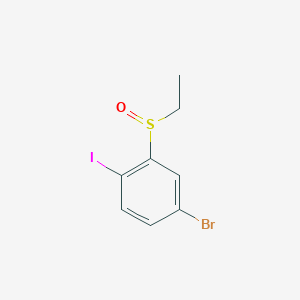
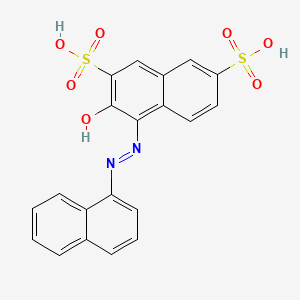
![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)

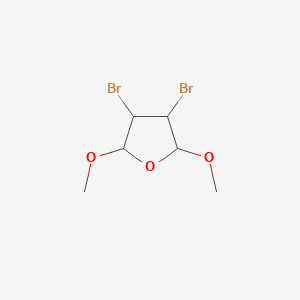
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)

